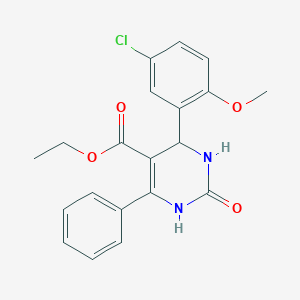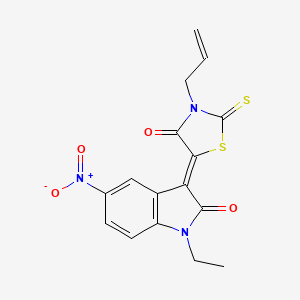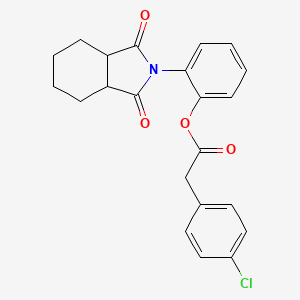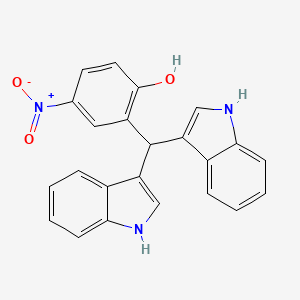![molecular formula C23H17N3O2 B4060089 3,3'-[(3-nitrophenyl)methylene]bis-1H-indole](/img/structure/B4060089.png)
3,3'-[(3-nitrophenyl)methylene]bis-1H-indole
Vue d'ensemble
Description
“3,3’-[(3-nitrophenyl)methylene]bis-1H-indole” is a chemical compound with the molecular formula C23H17N3O2 . It is a derivative of bis(indolyl)methane, a class of compounds that are abundantly present in various terrestrial and marine natural resources .
Synthesis Analysis
Bis(indolyl)methanes, including “3,3’-[(3-nitrophenyl)methylene]bis-1H-indole”, can be synthesized by an electrophilic substitution reaction of aromatic aldehydes on indole using glacial acetic acid as a catalyst in aqueous media under ultrasonic irradiation .Molecular Structure Analysis
The molecular structure of “3,3’-[(3-nitrophenyl)methylene]bis-1H-indole” is complex. The two indole ring systems are nearly perpendicular to one another . The benzene ring is twisted with respect to the two indole ring systems .Chemical Reactions Analysis
The overall conformation of the molecule is affected by intramolecular interactions . The efficiency of the synthesized compounds was evaluated in vitro by egg hatching and mortality tests .Physical and Chemical Properties Analysis
The physical and chemical properties of “3,3’-[(3-nitrophenyl)methylene]bis-1H-indole” include a density of 1.4±0.1 g/cm3, boiling point of 633.2±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.8 mmHg at 25°C . It also has a molar refractivity of 111.1±0.3 cm3 .Applications De Recherche Scientifique
Corrosion Inhibition : A study by Verma et al. (2016) explored the use of bis(indolyl) methanes, including 3,3'-[(4-nitrophenyl)methylene]bis(1H-indole), as corrosion inhibitors for mild steel in hydrochloric acid. They found that these compounds acted as mixed-type inhibitors and adhered to the steel surface following Langmuir adsorption isotherm. The study highlights the potential of these compounds in corrosion protection.
Chemical Reactions and Products : Research by Astolfi et al. (2006) demonstrated the reactions of indoles, including 3,3'-[(3-nitrophenyl)methylene]bis(1H-indole), with nitrogen dioxide and nitrous acid. This study is significant for understanding the chemical behavior and potential derivatives of these compounds.
Synthesis Techniques : The synthesis of bisindolylmethane Schiff bases, which include derivatives of 3,3'-[(3-nitrophenyl)methylene]bis(1H-indole), was investigated by Imran et al. (2014). They explored novel methods for preparing these compounds, which are of interest in the development of new antibacterial drugs.
Solid-State Reactions and Mechanisms : A study by Chierotti et al. (2012) explored the solid-state reaction mechanism of indole derivatives with aromatic aldehydes. This research provides insights into the formation and stabilization of these compounds.
- The compound 3,3'-[(3-nitrophenyl)methylene]bis-1H-indole has been investigated in various scientific research contexts. Below are the findings from relevant studies:
Corrosion Inhibition : A study by Verma et al. (2016) explored the use of bis(indolyl) methanes, including 3,3'-[(4-nitrophenyl)methylene]bis(1H-indole), as corrosion inhibitors for mild steel in hydrochloric acid. They found that these compounds acted as mixed-type inhibitors and adhered to the steel surface following Langmuir adsorption isotherm. The study highlights the potential of these compounds in corrosion protection.
Chemical Reactions and Products : Research by Astolfi et al. (2006) demonstrated the reactions of indoles, including 3,3'-[(3-nitrophenyl)methylene]bis(1H-indole), with nitrogen dioxide and nitrous acid. This study is significant for understanding the chemical behavior and potential derivatives of these compounds.
Synthesis Techniques : The synthesis of bisindolylmethane Schiff bases, which include derivatives of 3,3'-[(3-nitrophenyl)methylene]bis(1H-indole), was investigated by Imran et al. (2014). They explored novel methods for preparing these compounds, which are of interest in the development of new antibacterial drugs.
Solid-State Reactions and Mechanisms : A study by Chierotti et al. (2012) explored the solid-state reaction mechanism of indole derivatives with aromatic aldehydes. This research provides insights into the formation and stabilization of these compounds.
Crystal Structure and Molecular Docking Studies : Sharma et al. (2021) examined the crystal structure of 3,3'-[(4-(trifluoromethyl)phenyl)methylene]bis(1-methyl-1H-indole), a derivative of this compound. Their research, published in "Molecular Crystals and Liquid Crystals", focused on its potential as an inhibitor for Mycobacterium tuberculosis. This study highlights the biological and pharmaceutical applications of such compounds (Sharma et al., 2021).
Orientations Futures
The future directions for the study of “3,3’-[(3-nitrophenyl)methylene]bis-1H-indole” could involve further exploration of its biological properties and potential applications. Given the broad range of biological properties of indole derivatives, there may be potential for “3,3’-[(3-nitrophenyl)methylene]bis-1H-indole” in pharmaceutical applications .
Propriétés
IUPAC Name |
3-[1H-indol-3-yl-(3-nitrophenyl)methyl]-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O2/c27-26(28)16-7-5-6-15(12-16)23(19-13-24-21-10-3-1-8-17(19)21)20-14-25-22-11-4-2-9-18(20)22/h1-14,23-25H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCBHBROZZREQJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(C3=CC(=CC=C3)[N+](=O)[O-])C4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-{(3-ethoxy-4-hydroxyphenyl)[(6-methyl-2-pyridinyl)amino]methyl}-2-methyl-8-quinolinol](/img/structure/B4060010.png)
![4-[3-(allyloxy)benzylidene]-2-(ethylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4060018.png)

methyl]-8-quinolinol](/img/structure/B4060032.png)
![2-(benzylthio)-4-[(5-nitro-2-furyl)methylene]-1,3-thiazol-5(4H)-one](/img/structure/B4060035.png)

![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)acetamide](/img/structure/B4060044.png)
![1-[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]-N-(2-furylmethyl)-N-methylmethanamine](/img/structure/B4060051.png)
![3,3'-[(2-nitrophenyl)methylene]bis-1H-indole](/img/structure/B4060069.png)


![methyl N-({2-[(4-methoxyphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-D-alaninate](/img/structure/B4060079.png)
![3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxy-N-[2-(methylthio)ethyl]benzamide](/img/structure/B4060085.png)

